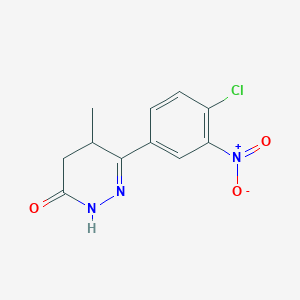

6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one

Description

Properties

IUPAC Name |

3-(4-chloro-3-nitrophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O3/c1-6-4-10(16)13-14-11(6)7-2-3-8(12)9(5-7)15(17)18/h2-3,5-6H,4H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXLFWFRDVWRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20386858 | |

| Record name | 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117397-88-3 | |

| Record name | 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20386858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Michael Addition of 4-Chlorobenzaldehyde and Crotononitrile

The synthesis begins with the Michael addition of 4-chlorobenzaldehyde (1) to crotononitrile (2) in dimethylformamide (DMF) catalyzed by sodium cyanide. This step yields 4-(4-chlorophenyl)-3-methyl-4-oxobutyronitrile (3) . Key conditions include:

The reaction proceeds via nucleophilic attack of the cyanide ion on crotononitrile, followed by aldol-like condensation with 4-chlorobenzaldehyde. The product is isolated by pouring the mixture into ice-water, followed by filtration and drying.

Nitration for Introducing the Nitro Group

Nitration of 4 with fuming nitric acid introduces the nitro group at the meta position relative to the chloro substituent, yielding 4-(4-chloro-3-nitrophenyl)-3-methyl-4-oxobutyric acid (5) . Critical parameters:

Hydrazinolysis to Form the Pyridazinone Core

Cyclization of 5 with hydrazine hydrate in acetic acid produces the target compound (6) . Reaction specifics:

-

Molar ratio : 1:1.05 (acid : hydrazine hydrate)

-

Temperature : 100°C

-

Duration : 4.5 hours

The mechanism involves hydrazine attacking the carbonyl group, followed by cyclodehydration to form the dihydropyridazinone ring. The product is purified via ice-water precipitation and recrystallization.

Alternative Pathways and Modifications

Cyclization of β-Aroyl Propionic Acids

An alternative route starts with β-aroyl propionic acid derivatives. For example, refluxing β-(4-chloro-3-nitrobenzoyl)propionic acid with hydrazine hydrate in methanol yields the pyridazinone core. This method avoids nitration but requires pre-functionalized starting materials.

Optimization and Process Considerations

Solvent and Temperature Effects

-

DMF vs. Acetic Acid : DMF facilitates Michael addition but requires careful moisture control. Acetic acid enhances cyclization efficiency due to its polar aprotic nature.

-

Low-Temperature Nitration : Maintaining temperatures below 5°C during nitration prevents byproduct formation, ensuring regioselectivity for the 3-nitro position.

Yield Comparison Across Steps

| Step | Reaction | Yield |

|---|---|---|

| Michael addition | 1 + 2 → 3 | 88% |

| Hydrolysis | 3 → 4 | >90%* |

| Nitration | 4 → 5 | 75–80%* |

| Hydrazinolysis | 5 → 6 | 95% |

| *Inferred from analogous procedures. |

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Industrial and Scalability Insights

-

Batch vs. Continuous Flow : The Michael addition and hydrazinolysis steps are amenable to batch processing, while nitration may benefit from continuous flow systems to enhance safety.

-

Purity Considerations : Recrystallization from ethanol or aqueous acetic acid achieves >98% purity, critical for pharmaceutical applications.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the nitro group to an amino group, altering the compound’s properties.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could result in various substituted pyridazinones.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, making it a candidate for further development as an antimicrobial agent .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific case studies have highlighted its efficacy against certain cancer cell lines, indicating potential for development as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the nitrophenyl group or the dihydropyridazin moiety can lead to enhanced potency and selectivity against target pathogens or cancer cells. Research efforts are ongoing to synthesize analogs with improved pharmacological profiles .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for the incorporation of various functional groups. The ability to modify its structure facilitates the exploration of new derivatives with tailored activity profiles. Recent advancements in synthetic methodologies have made it feasible to produce these compounds in a more efficient manner .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for use in treating infections caused by these pathogens.

- Cancer Cell Studies : In vitro assays revealed that this compound induced apoptosis in breast cancer cells (MCF-7), highlighting its potential as an anticancer agent .

- SAR Investigations : Ongoing research into the structure-activity relationship has revealed that modifications at specific positions on the pyridazin ring can enhance both antimicrobial and anticancer activities, leading to the design of more effective therapeutic agents .

Mechanism of Action

The mechanism of action of 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity, while the pyridazinone core may play a role in its overall stability and reactivity.

Comparison with Similar Compounds

Key Structural Differences :

- Steric Bulk: DNMDP’s diethylamino group increases molecular weight and lipophilicity (logP ~3.5 estimated), likely improving cell permeability compared to the target compound’s chloro-nitro group .

Pharmacological Comparison

DNMDP

SK&F 93505

- Binding: The 4-amino group may facilitate interactions with metal ions or enzyme active sites.

6-(4-Methylphenyl) Analog

Target Compound

- Toxicity Profile: Unreported; chloro-nitro groups may increase non-specific toxicity compared to DNMDP.

Physicochemical Properties

| Property | Target Compound | DNMDP | SK&F 93505 |

|---|---|---|---|

| Molecular Weight | 267.67 | ~328.34 | 217.23 |

| logP (Predicted) | ~2.5 | ~3.5 | ~1.8 |

| Hydrogen Bond Acceptors | 4 | 5 | 3 |

| Topological Polar Surface Area | 87.3 Ų | ~95 Ų | ~75 Ų |

Implications :

- The target compound’s moderate logP and polar surface area suggest reasonable bioavailability but lower cell permeability than DNMDP.

- Higher hydrogen-bond acceptors in DNMDP may enhance target binding but reduce metabolic stability.

Biological Activity

The compound 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a member of the dihydropyridazine family, which has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a dihydropyridazine core substituted with a chloro group and a nitro group on the phenyl ring, which is believed to influence its biological activity.

Anticancer Properties

Research has indicated that derivatives of dihydropyridazines exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways. The mechanism often involves mitochondrial uncoupling and the induction of reactive oxygen species (ROS), leading to cell death in various cancer cell lines, including hepatocellular carcinoma (HepG2) cells .

| Compound | Mechanism of Action | Cell Line | IC50 (µM) |

|---|---|---|---|

| VE-3N | Mitochondrial uncoupling, ROS generation | HepG2 | 12.5 |

| 6-(4-Cl-3-NO2) derivative | Apoptosis induction | Various | TBD |

Antimicrobial Activity

Dihydropyridazine derivatives have also been evaluated for their antimicrobial properties. The presence of electron-withdrawing groups such as nitro and chloro enhances their activity against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections .

Study 1: Cytotoxic Mechanism Investigation

In a study focusing on the cytotoxic effects of related dihydropyridine compounds, it was found that these compounds could overcome multidrug resistance in cancer cells. The study utilized HepG2 cells to demonstrate that the compound induced mitochondrial membrane potential dissipation and ATP depletion, crucial indicators of apoptosis .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial activity of various dihydropyridazine derivatives against common bacterial strains. The results indicated that compounds with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts. This suggests that structural modifications can significantly impact efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that:

- Chloro and Nitro Substituents : These groups are critical for enhancing biological activity.

- Methyl Group : The presence of a methyl group in the dihydropyridazine framework contributes to increased lipophilicity, aiding in cellular penetration.

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 6-(4-chloro-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one?

- Methodology : Begin with condensation reactions of substituted aryl hydrocarbons. For example, reflux 6-oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide with sodium acetate and ethanol, followed by crystallization . Modifications can include introducing nitro and chloro substituents via electrophilic aromatic substitution or coupling reactions (e.g., using salicyloyl chloride or thenoyl chloride for amide bonds) .

- Key Characterization : IR (C=O at ~1685 cm⁻¹, NO₂ at ~1350 cm⁻¹), ¹H NMR (δ 2.60–3.20 ppm for CH₂ groups, aromatic protons at δ 7.50–8.78 ppm), and elemental analysis .

Q. How is the antihypertensive activity of pyridazinone derivatives evaluated in preclinical studies?

- Experimental Design : Use the non-invasive Tail Cuff method in rodent models to measure blood pressure reduction. Compounds 4e and 4f (structurally analogous) showed significant activity at 10–20 mg/kg doses . Include control groups (e.g., standard drugs like captopril) and statistical validation of dose-response curves.

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

- Techniques :

- HPLC with UV detection (λ = 254 nm) for purity assessment.

- X-ray crystallography (Mercury CSD 2.0 software) to resolve stereochemistry and packing patterns .

- Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 308).

Advanced Research Questions

Q. How does the 4-chloro-3-nitrophenyl substituent influence PDE3A inhibition and cytotoxic activity in cancer cells?

- Mechanistic Insight : The nitro group enhances electron-withdrawing effects, stabilizing interactions with PDE3A’s catalytic domain. DNMDP (a close analog) induces PDE3A-SLFN12 complex formation, triggering apoptosis in cancer cells with high PDE3A expression .

- Methodology :

- PDE3A inhibition assays : Measure IC₅₀ using fluorescent cAMP analogs.

- Gene silencing (siRNA) : Validate target specificity by knocking down PDE3A/SLFN12 and assessing cytotoxicity rescue .

Q. How can structural modifications improve selectivity for PDE3A over PDE3B?

- SAR Strategies :

- N-Alkylation : Reduces PDE3B affinity while retaining PDE3A activity (e.g., KCA-1490, a dual PDE3/4 inhibitor) .

- 6-Aryl extensions : Introduce bulkier groups (e.g., trifluoromethyl) to exploit hydrophobic pockets in PDE3A .

Q. How to resolve contradictions in reported biological activities of pyridazinone derivatives (e.g., antihypertensive vs. lack of cAMP PDE inhibition)?

- Hypothesis Testing :

- Off-target effects : Screen for activity on alternative pathways (e.g., calcium sensitization via OR-1896) .

- Assay conditions : Vary cAMP concentrations or use tissue-specific isoforms (e.g., cardiac vs. vascular PDE3A) .

Data Contradiction Analysis

Q. Why do some pyridazinone derivatives show potent inotropic effects but negligible PDE inhibition?

- Possible Explanations :

- Calcium sensitization : Compounds like OR-1896 enhance myofilament Ca²⁺ sensitivity independently of PDE inhibition .

- Metabolite activity : Prodrugs (e.g., Levosimendan) release active metabolites with divergent mechanisms .

- Methodology :

- Patch-clamp assays : Measure Ca²⁺ transients in cardiomyocytes.

- Metabolite profiling : Use LC-MS to identify active derivatives in vivo .

Methodological Recommendations

- For SAR Studies : Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) calculations to predict substituent effects .

- For Toxicity Profiling : Utilize high-throughput screening (HTS) in NCI-60 cell lines to correlate PDE3A expression with DNMDP sensitivity .

- For Structural Analysis : Leverage Cambridge Structural Database (CSD) tools to compare packing motifs and hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.